(R)-3-Amino-2-(2-methylbenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(2-methylbenzyl)propanoic acid is a chiral amino acid derivative with a specific configuration It is characterized by the presence of an amino group, a benzyl group substituted with a methyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2-methylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized via the alkylation of a chiral glycine derivative with 2-methylbenzyl bromide, followed by hydrolysis to yield the target amino acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-2-(2-methylbenzyl)propanoic acid may involve the use of large-scale chiral resolution techniques or asymmetric synthesis. These methods ensure high enantiomeric purity, which is crucial for applications in pharmaceuticals and other fields.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2-methylbenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
®-3-Amino-2-(2-methylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2-methylbenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(2-methylbenzyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
3-Amino-2-benzylpropanoic acid: Lacks the methyl substitution on the benzyl group.
3-Amino-2-(2-chlorobenzyl)propanoic acid: Contains a chlorine substitution instead of a methyl group.
Uniqueness
®-3-Amino-2-(2-methylbenzyl)propanoic acid is unique due to its specific chiral configuration and the presence of the methyl-substituted benzyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
KZZXSXBPTLTOFP-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](CN)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)O |
Origin of Product |
United States |
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